2-Propen-1-amine, 3-(3,4-dichlorophenyl)-, (2E)-
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Overview
Description
2-Propen-1-amine, 3-(3,4-dichlorophenyl)-, (2E)- is an organic compound characterized by the presence of a propenylamine group attached to a dichlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-amine, 3-(3,4-dichlorophenyl)-, (2E)- typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzaldehyde and propenylamine.
Condensation Reaction: The aldehyde group of 3,4-dichlorobenzaldehyde reacts with propenylamine under basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and reduction reactions.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-amine, 3-(3,4-dichlorophenyl)-, (2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of saturated amines.
Substitution: The dichlorophenyl ring can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-Propen-1-amine, 3-(3,4-dichlorophenyl)-, (2E)- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or receptor binding.
Medicine
Medically, 2-Propen-1-amine, 3-(3,4-dichlorophenyl)-, (2E)- is explored for its therapeutic potential. It may act as a precursor for developing drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for manufacturing polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which 2-Propen-1-amine, 3-(3,4-dichlorophenyl)-, (2E)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired effects. For instance, it may inhibit enzyme activity or activate receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-amine, 3-(2,4-dichlorophenyl)-: Similar structure but different chlorine substitution pattern.
2-Propen-1-amine, 3-(3,5-dichlorophenyl)-: Another isomer with chlorine atoms at different positions.
2-Propen-1-amine, 3-(3,4-difluorophenyl)-: Fluorine atoms instead of chlorine, affecting reactivity and properties.
Uniqueness
2-Propen-1-amine, 3-(3,4-dichlorophenyl)-, (2E)- is unique due to its specific substitution pattern and the presence of the propenylamine group. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
This detailed overview provides a comprehensive understanding of 2-Propen-1-amine, 3-(3,4-dichlorophenyl)-, (2E)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
83665-76-3 |
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Molecular Formula |
C9H9Cl2N |
Molecular Weight |
202.08 g/mol |
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9Cl2N/c10-8-4-3-7(2-1-5-12)6-9(8)11/h1-4,6H,5,12H2/b2-1+ |
InChI Key |
SVLYGNKFNCGGSH-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/CN)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C=CCN)Cl)Cl |
Origin of Product |
United States |
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